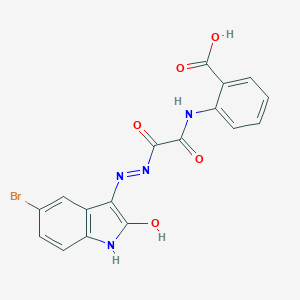

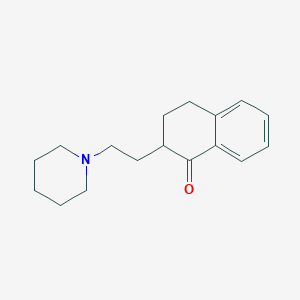

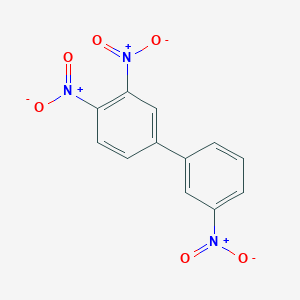

![molecular formula C9H8N2O2S B034649 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 111042-92-3](/img/structure/B34649.png)

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves several key steps, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the functionalization of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through reactions with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids (Silva et al., 2021). Another approach involves palladium-catalyzed couplings and intramolecular cyclizations starting from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate (Calhelha & Queiroz, 2010).

Molecular Structure Analysis

The molecular structure of related thieno[3,2-b]pyridine derivatives has been extensively studied. X-ray diffraction analysis provides insight into the atomic and molecular arrangements, offering a foundation for understanding the chemical behavior and reactivity of these compounds (Lysov et al., 2000).

Chemical Reactions and Properties

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) that leads to the formation of bromo(methylthio)pyridines, serving as key precursors for further functionalization (Begouin, Peixoto, & Queiroz, 2013). The compound's ability to participate in diverse chemical reactions highlights its versatility in synthetic chemistry.

Scientific Research Applications

Synthesis of Novel Derivatives

Palladium-Catalyzed Couplings and Intramolecular Cyclizations : Derivatives of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have been synthesized using palladium-catalyzed couplings (Buchwald–Hartwig and Suzuki couplings) and intramolecular cyclizations, leading to the formation of di(hetero)arylamines and tetracyclic compounds. These methodologies facilitate the creation of structurally diverse molecules, contributing to the exploration of new therapeutic agents (Calhelha & Queiroz, 2010).

Synthesis of Pyridothienopyrimidines and Pyridothienopyrimidobenzimidazoles : The chemical versatility of 3-aminothieno[3,2-b]pyridine derivatives has been demonstrated through their use in the synthesis of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, showcasing the potential for creating new molecules with complex structures and possibly novel pharmacological activities (Bakhite et al., 2005).

Potential Antitumor Applications

- Evaluation of Antitumor Activity : Functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential against triple negative breast cancer (TNBC) cell lines. This research highlights the therapeutic prospects of these compounds, with specific derivatives showing promising growth inhibition effects and minimal toxicity to non-tumorigenic cells, further underlining the potential for developing new anticancer therapies (Silva et al., 2021).

Advances in Heterocyclic Chemistry

- Synthesis of Heterocyclic Systems : The reactivity of 3-aminothieno[3,2-b]pyridine-2-carboxylates has been exploited to synthesize new heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. These findings contribute significantly to the field of heterocyclic chemistry, offering new routes for the synthesis of complex heterocyclic frameworks with potential application in drug discovery and development (Kostenko et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBOOZHVALVKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549609 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

CAS RN |

111042-92-3 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

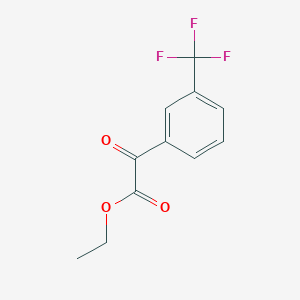

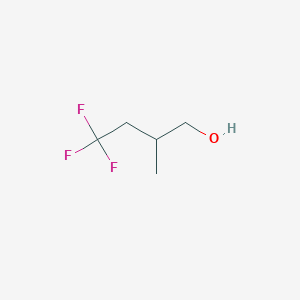

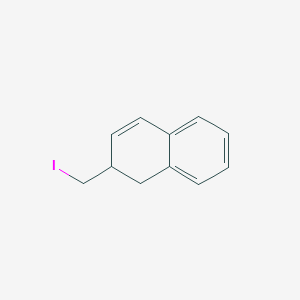

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

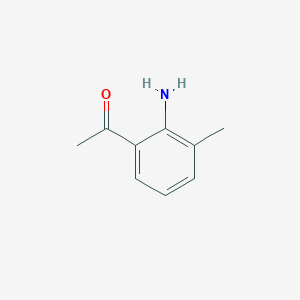

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)